molecular formula C9H20NO4P B13622362 Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate CAS No. 121010-92-2

Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate

Cat. No.: B13622362
CAS No.: 121010-92-2
M. Wt: 237.23 g/mol
InChI Key: LTOJTJXWPJSUIY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate is a chemical compound with the molecular formula C9H20NO4P and a molecular mass of 237.23 g/mol . This compound is known for its unique structure, which includes an amino group, an ethoxymethylphosphinyl group, and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an amino acid derivative with an ethoxymethylphosphinylating agent. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halogenated compounds, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures.

Scientific Research Applications

Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interactions with key proteins.

Comparison with Similar Compounds

Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-(methylphosphinyl)butanoate: This compound has a similar structure but lacks the ethoxy group, which may result in different chemical and biological properties.

    Ethyl 2-amino-4-(dimethylphosphinyl)butanoate: The presence of two methyl groups instead of an ethoxymethyl group can lead to variations in reactivity and applications.

    Ethyl 2-amino-4-(phosphinyl)butanoate: This simpler compound lacks the additional substituents on the phosphinyl group, making it less versatile in certain applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-amino-4-[ethoxy(methyl)phosphoryl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO4P/c1-4-13-9(11)8(10)6-7-15(3,12)14-5-2/h8H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOJTJXWPJSUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCP(=O)(C)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233134
Record name Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121010-92-2
Record name Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121010-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-(ethoxymethylphosphinyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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